Methylcobalamin hydrate
Description
Historical Context of Cobalamin Coenzyme Discovery and Significance in Biological Chemistry
The journey to understanding cobalamin and its coenzymes is a compelling narrative in the history of science, marked by the quest to cure pernicious anemia. libretexts.orgkarger.com This debilitating disease was eventually linked to a dietary deficiency, and in 1948, the anti-pernicious anemia factor was isolated as small red crystals and named vitamin B12. karger.com This discovery was a collaborative effort, with researchers Karl Folkers and his team at Merck, and E.L. Smith at Glaxo Laboratories, independently isolating the compound. karger.com
The initial isolated form was cyanocobalamin (B1173554), a result of the use of cyanide in the purification process. karger.comt3db.ca However, further research revealed that this was not the biologically active form. amrita.edu A pivotal moment came with the work of Horace Barker and his colleagues, who in the 1950s, isolated the first true coenzyme form of vitamin B12, adenosylcobalamin, from microbial sources. karger.comnih.gov This was followed by the identification of methylcobalamin (B1676134) as another crucial coenzyme. karger.com The determination of the complex structure of vitamin B12 by Dorothy Hodgkin using X-ray crystallography, a feat for which she was awarded the Nobel Prize in Chemistry in 1964, was a monumental achievement that paved the way for a deeper understanding of its function. libretexts.orgkarger.comamrita.edu
The significance of these discoveries in biological chemistry cannot be overstated. The identification of cobalamin coenzymes revealed a new class of biochemical reactions and highlighted the essential role of this complex vitamin in various metabolic pathways. libretexts.orgnih.gov
Overview of Methylcobalamin Hydrate's Unique Organometallic Nature in Biological Systems
Methylcobalamin hydrate (B1144303) is distinguished by a feature that is rare in biological molecules: a direct carbon-cobalt bond. amrita.edunih.gov This classifies it as an organometallic compound, a molecule containing a metal-carbon bond. t3db.cawikipedia.org The core of the molecule is a corrin (B1236194) ring with a cobalt(III) ion at its center. amrita.eduwikipedia.org This cobalt ion is coordinated to the four nitrogen atoms of the corrin ring, a dimethylbenzimidazole nucleotide below the ring, and a methyl group above the ring, giving it a pseudo-octahedral geometry. amrita.edujournals.co.za
The presence of this cobalt-carbon bond is central to the chemical reactivity of methylcobalamin. nih.govrsc.org This bond can undergo cleavage in two primary ways: homolytically, to form a cobalt(II) species and a methyl radical, or heterolytically, to form a cobalt(I) species and a methyl cation. rsc.org This versatility allows methylcobalamin to participate in a variety of enzymatic reactions, most notably as a carrier of methyl groups. rsc.orgtamu.edu The stability and reactivity of this organometallic bond are finely tuned by the protein environment of the enzymes that utilize it as a cofactor. amrita.edu
Fundamental Role in One-Carbon Metabolism Research
One-carbon metabolism is a vital network of interconnected biochemical pathways essential for the synthesis of DNA, amino acids, and other critical molecules. nih.govnih.gov This metabolic network relies on the transfer of one-carbon units, such as methyl (-CH3) groups, and methylcobalamin plays a central and indispensable role in this process. tamu.edunih.gov
Methylcobalamin serves as the coenzyme for the enzyme methionine synthase. karger.comnih.gov This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, resulting in the formation of methionine and tetrahydrofolate. karger.comnih.gov This reaction is a critical link between the folate and methionine cycles of one-carbon metabolism. nih.gov Methionine is a crucial amino acid for protein synthesis and is also the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins. nih.govnih.gov
Research into one-carbon metabolism has profound implications for human health. Disruptions in this pathway have been linked to a variety of conditions, highlighting the importance of understanding the function of methylcobalamin. nih.govfrontiersin.org
Distinguishing this compound from Other Cobalamin Forms in Research Contexts
While all cobalamins share the same core structure, the nature of the axial ligand attached to the cobalt atom differentiates them and, to some extent, their function and application in research. t3db.cawikipedia.org
| Cobalamin Form | Upper Axial Ligand | Key Distinctions in a Research Context |
| Methylcobalamin | Methyl group (-CH3) | A biologically active coenzyme form directly involved in the methionine synthase reaction. karger.comwikipedia.org It is a naturally occurring form found in food sources and the human body. ivboost.uk |
| Adenosylcobalamin | 5'-deoxyadenosyl group | The other biologically active coenzyme form, essential for the enzyme methylmalonyl-CoA mutase. nih.gov It is also a naturally occurring form. ivboost.uk |
| Hydroxocobalamin (B81358) | Hydroxyl group (-OH) | A natural form produced by bacteria. ivboost.uk It is readily converted in the body to the active coenzyme forms, methylcobalamin and adenosylcobalamin. ivboost.uknih.gov |
| Cyanocobalamin | Cyano group (-CN) | A synthetic form of vitamin B12 that is very stable. wikipedia.org It is widely used in supplements and for food fortification but must be converted in the body to the active coenzyme forms. ivboost.uknih.gov |
In a research context, the choice of cobalamin form is critical. For studies investigating the direct mechanisms of methionine synthase, methylcobalamin is the relevant coenzyme. karger.com In contrast, studies on methylmalonyl-CoA mutase would utilize adenosylcobalamin. nih.gov Cyanocobalamin, due to its stability, is often used as a standard in analytical methods. However, it's crucial to recognize that it is not a naturally occurring, active coenzyme. amrita.edunih.gov Research has shown that ingested methylcobalamin and other forms are ultimately converted within the cell to the required active coenzymes, methylcobalamin and adenosylcobalamin, after the removal of their specific upper ligand. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLIARBQZLWLZ-INGVNTQCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H93CoN13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure and Advanced Characterization in Chemical Biology
Cobalt Coordination Sphere Geometry and Axial Ligand Interactions
At the heart of the corrin (B1236194) macrocycle lies a cobalt ion, which is central to the chemical reactivity of methylcobalamin (B1676134). mdpi.comjournals.co.za The cobalt is typically in a hexacoordinate state, forming a pseudo-octahedral complex. journals.co.za The four nitrogen atoms of the corrin ring occupy the equatorial positions, while two axial ligands are positioned above and below the plane of the ring. journals.co.zaresearchgate.net
Cobalt Oxidation States and Electronic Configuration
The cobalt ion in methylcobalamin hydrate (B1144303) predominantly exists in the +3 oxidation state (Co(III)). mdpi.comjournals.co.zarsc.org This diamagnetic, low-spin d6 configuration is characteristic of stable cobalamins. journals.co.za However, the cobalt center is redox-active and can cycle between Co(III), Co(II), and Co(I) states during enzymatic reactions. mdpi.comjournals.co.zaresearchgate.net Reduction to Co(II) results in a d7 low-spin complex, which often leads to the loss of one axial ligand. journals.co.za Further reduction yields the highly nucleophilic Co(I) state, a d8 system that is typically square planar with no axial ligands. nih.govjournals.co.za
Nature of the Cobalt-Carbon (Co-C) Bond
A defining feature of methylcobalamin is the direct covalent bond between the central cobalt atom and a methyl group, making it a naturally occurring organometallic compound. journals.co.zarsc.org This Co-C bond is relatively weak and its cleavage is a key step in the methyl transfer reactions catalyzed by methylcobalamin-dependent enzymes. mdpi.comacs.org The bond dissociation energy has been experimentally determined to be in the range of 36-38 kcal/mol. acs.org The nature of the Co-C bond cleavage can be either homolytic, yielding a Co(II) species and a methyl radical, or heterolytic, producing a Co(I) species and a methyl cation. mdpi.comnih.govrsc.org Research indicates that the cleavage mechanism is influenced by factors such as the protein environment and the presence of other substrates. mdpi.comnih.gov
| Property | Description | Reference |
| Bond Type | Organometallic covalent bond | journals.co.zarsc.org |
| Bond Dissociation Energy | ~36-38 kcal/mol | acs.org |
| Cleavage Mechanisms | Homolytic or Heterolytic | mdpi.comnih.govrsc.org |
Influence of the Dimethylbenzimidazole Ligand
The lower axial ligand in methylcobalamin is typically a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, which coordinates to the cobalt through one of its nitrogen atoms. mdpi.comjournals.co.za This "base-on" configuration is the predominant form in solution. mdpi.com However, an equilibrium exists between the "base-on" and "base-off" forms, where the DMB ligand is detached from the cobalt and may be replaced by a solvent molecule like water. mdpi.comnih.govnih.gov The nature of the upper axial ligand (the methyl group in this case) exerts a trans influence on the strength of the Co-N bond to the DMB ligand. nih.gov More electron-donating upper ligands weaken the bond to the DMB, shifting the equilibrium towards the "base-off" form. nih.gov In enzymatic systems, the DMB ligand can be displaced by a histidine residue from the protein, a crucial step in modulating the reactivity of the cofactor. nih.govresearchgate.netacs.org
Advanced Spectroscopic Characterization Methods in Research
A variety of sophisticated spectroscopic techniques have been employed to probe the intricate electronic and structural details of methylcobalamin.
Electronic Absorption Spectroscopy for Corrinoid Characterization
Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for characterizing corrinoids. The spectrum of methylcobalamin exhibits distinct bands that are sensitive to the oxidation state of the cobalt and the coordination environment. nih.govresearchgate.netacs.org The so-called α/β band in the visible region and the γ band in the near-UV are characteristic features. nih.govosti.gov Time-resolved transient absorption spectroscopy has been particularly valuable in studying the photochemistry of methylcobalamin, revealing that excitation at different wavelengths can lead to different photochemical pathways, including bond homolysis or the formation of metastable excited states. acs.orgnsf.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been used to interpret these complex spectra and assign the electronic transitions. nih.govresearchgate.netacs.org
| Spectral Band | Wavelength Region (approx.) | Associated Transitions | Reference |
| α/β band | 450-550 nm | π → π* transitions within the corrin ring, with some metal character | nih.govosti.gov |
| γ band | ~350-420 nm | Primarily π → π* transitions of the corrin ring | researchgate.netosti.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structure of methylcobalamin in solution. Due to the molecule's complexity, one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to assign the resonances of its numerous protons (¹H) and carbons (¹³C).
Research has identified key ¹H NMR signals that provide structural fingerprints for the molecule. In studies conducted in D₂O, characteristic chemical shifts are observed for the protons of the 5,6-dimethylbenzimidazole (DMB) moiety, which lies in the lower axial position, as well as for specific protons on the corrin ring itself. For instance, the proton at the C10 position, which forms a bridge between rings B and C of the corrin macrocycle, shows a distinct resonance. The chemical shift of this C10-H is sensitive to the nature of the upper axial ligand, with strong electron-donating groups inducing a downfield shift. nih.gov The methyl group directly bonded to the cobalt atom gives a signal in the upfield region of the ¹H NMR spectrum, at approximately -0.15 ppm. clockss.org
¹³C NMR spectroscopy provides direct insight into the carbon skeleton. The carbon of the cobalt-bound methyl group has been identified at approximately -9.0 ppm. clockss.org The full assignment of the nearly 60 unique carbon signals in methylcobalamin is a significant challenge, often requiring sophisticated 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to correlate protons with their directly attached carbons and with carbons further away, respectively. researchgate.net These techniques have been crucial in unambiguously assigning the resonances of the corrin ring, its various side chains, the ribose, and the DMB base in related cobalamins. researchgate.net
The following table summarizes some of the key ¹H NMR chemical shifts reported for methylcobalamin.
| Assigned Proton(s) | Chemical Shift (δ, ppm) in D₂O |
|---|---|
| Dimethylbenzimidazole (aromatic) | 7.20 |
| Dimethylbenzimidazole (aromatic) | 6.98 |
| Dimethylbenzimidazole (aromatic) | 6.29 |
| Dimethylbenzimidazole (aromatic) | 6.28 |
| Corrin Ring C10-H | 5.91 |
| Co-CH₃ | -0.15 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful lens through which to view the bonding and structural characteristics of methylcobalamin hydrate. These methods probe the vibrational modes of the molecule, providing information on the corrin ring, its peripheral side chains, and the axial ligands.
Fourier Transform Infrared (FTIR) spectroscopy has been used to identify structural markers for corrinoids. hmdb.ca Key vibrational bands include the amide I (C=O stretching) mode of the propionamide (B166681) side chains, which are crucial for protein binding. hmdb.ca This band's position is sensitive to the solvent environment, highlighting the role of hydrogen bonding. hmdb.ca Other significant bands, observed around 1575 cm⁻¹ and 1545 cm⁻¹, are assigned as breathing modes of the corrin ring. hmdb.ca The frequencies of these modes are sensitive to changes in the axial ligands, decreasing as the sigma-donating strength of the ligand increases, which suggests a lengthening of the conjugated system within the corrin ring. hmdb.ca
Resonance Raman (RR) spectroscopy provides detailed insights into the vibrational modes of the corrin macrocycle. t3db.ca The spectra are typically dominated by corrin-based modes, with a particularly intense band around 1501 cm⁻¹ associated with the long-axis polarized (C5-Co-C15) stretching of the macrocycle (ν_LA). t3db.ca Another important feature is the short-axis polarized (Co-C10) corrin ring motion (ν_SA) found between 1543 and 1549 cm⁻¹. t3db.ca Theoretical attempts to assign the vibrational modes of methylcobalamin have employed Density Functional Theory (DFT) calculations, which show that modes in the 1300–1600 cm⁻¹ range are primarily composed of C-C and C-N stretching vibrations. acs.orgillinois.edu These modes are more localized compared to the delocalized modes seen in porphyrins. acs.orgillinois.edu
The table below presents some characteristic vibrational frequencies for methylcobalamin.
| Vibrational Mode | Technique | Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν_LA | Raman | ~1501 | Corrin ring long-axis stretch |
| ν_SA | Raman | 1543 - 1549 | Corrin ring short-axis stretch |
| Band C | FTIR | ~1575 | Corrin ring breathing mode |
| Band D | FTIR | ~1545 | Corrin ring breathing mode |
| Amide I | FTIR | ~1630 (in D₂O) | C=O stretch of propionamide side chains |
X-ray Crystallography for Atomic Resolution Structures
The analysis confirms the hexacoordinate cobalt(III) center, with the four equatorial nitrogen atoms of the corrin ring, the nitrogen of the DMB base in the lower (α) axial position, and the carbon of the methyl group in the upper (β) axial position. nih.govresearchgate.net High-resolution structures have enabled detailed comparison with other alkylcobalamins. researchgate.nethmdb.ca For instance, the Co-C bond length in methylcobalamin is significantly shorter than the Co-N3B bond (the bond between cobalt and the DMB nitrogen). The lengthening of the Co-N3B bond in various alkylcobalamins is attributed to the trans influence exerted by the σ-donating alkyl groups. researchgate.nethmdb.ca
The corrin ring itself is not planar but exhibits a characteristic pucker or "fold." The degree of this folding can be quantified by a corrin fold angle. A rough correlation has been observed between this fold angle and the length of the Co-N3B bond. researchgate.nethmdb.ca The use of synchrotron radiation has been instrumental in achieving very low crystallographic residuals (R-factors), indicating a high degree of accuracy in the determined structures. researchgate.net
Key structural parameters for methylcobalamin and related analogues obtained from X-ray crystallography are summarized below.
| Compound | Co-C Bond Length (Å) | Co-N3B Bond Length (Å) | Corrin Fold Angle (°) | R-factor |
|---|---|---|---|---|
| Methylcobalamin (MeCbl) | 1.99 | 2.19 | 13.6* | N/A |
| Ethylcobalamin (EtCbl) | 2.023 | 2.232 | 14.7 | 0.0468 |
| Butylcobalamin (BuCbl) | 2.028 | 2.244 | 13.1 | 0.0438 |
*Data for MeCbl is derived from comparative analyses in studies of its analogues; specific high-resolution synchrotron data points for fold angle and R-factor were detailed for the analogues in the cited sources. researchgate.nethmdb.ca
Isomers and Conformational Dynamics of the Corrin Ring System
The methylcobalamin molecule is not static but exists as an ensemble of interconverting conformational states. This dynamic behavior is crucial for its biological function. The most significant isomerism involves the coordination of the 5,6-dimethylbenzimidazole (DMB) nucleotide loop. clockss.org
In the "base-on" form, the DMB nitrogen coordinates directly to the cobalt center, occupying the lower axial position. clockss.org This is the predominant form under physiological conditions. However, under certain conditions, such as in strongly acidic solutions, the DMB base can be protonated and displaced from the cobalt, leading to the "base-off" form, where a solvent molecule (like water) occupies the lower axial site. This conversion from base-on to base-off significantly alters the electronic properties of the cobalt center and can influence the reactivity of the upper axial Co-C bond.
The corrin ring itself possesses considerable flexibility, often described as an "entatic state" module. It can transition between relatively planar and more helical or "puckered" conformations. This flexibility is influenced by the oxidation state of the cobalt ion (Co(I), Co(II), or Co(III)) and the nature of the axial ligands. However, studies comparing the base-on and base-off forms of related cobalamins have found no evidence for a major change in the corrin ring pucker upon dissociation of the DMB ligand. The conformation of the corrin ring is influenced by factors including steric interactions between the side chains and the axial ligands. The ability of the corrin ring to adopt different conformations is thought to be a key factor in modulating the reactivity of the Co-C bond during enzymatic reactions.
Biosynthetic Pathways of Cobalamins: Focus on Methylcobalamin Precursors
Comparative Analysis of Aerobic and Anaerobic Biosynthetic Routes
The biosynthesis of cobalamin is a complex process involving numerous enzymatic steps, which prokaryotes have evolved to perform under different environmental conditions. nih.gov The aerobic and anaerobic pathways, while ultimately yielding the same vital cofactor, employ different enzymes and strategies, particularly in the initial stages of corrin (B1236194) ring formation and metal ion incorporation. pnas.orgnih.gov Genes associated with the aerobic pathway are typically designated with a "cob" prefix, while those of the anaerobic pathway are denoted by "cbi". researchgate.netmdpi.com
Early vs. Late Cobalt Insertion Mechanisms
The primary distinction between the two pathways lies in the stage at which cobalt is incorporated. nih.gov In the anaerobic, or "cobalt-early," pathway, cobalt insertion is a committed step that occurs at the precorrin-2 (B1239101) stage. researchgate.netmdpi.com This early chelation is a hallmark of the anaerobic route. nih.gov In contrast, the aerobic, or "cobalt-late," pathway inserts cobalt much later in the synthetic sequence, after the formation of hydrogenobyrinic acid a,c-diamide. nih.govnih.govmdpi.com This fundamental difference in timing necessitates distinct enzymatic machinery for the cobalt insertion process. nih.gov
Oxygen Dependence and Pathway Divergence
The requirement for molecular oxygen is another critical point of divergence. The aerobic pathway utilizes oxygen, particularly for a ring contraction step catalyzed by a monooxygenase. mdpi.comportlandpress.com The anaerobic pathway, as its name implies, proceeds without the need for molecular oxygen. ucdavis.edu The divergence of these two pathways begins after the formation of precorrin-2, which is the last common intermediate. researchgate.net From this point, the distinct sets of enzymes channel the intermediates through their respective oxygen-dependent or -independent transformations. pnas.orgresearchgate.net Interestingly, some bacteria, such as Rhodobacter capsulatus, appear to possess a hybrid pathway that can function both aerobically and anaerobically. portlandpress.com
Enzymology of Corrin Ring Formation and Modification
The construction of the corrin ring from the common tetrapyrrole precursor, uroporphyrinogen III, is a feat of enzymatic precision involving a series of methylations, ring contractions, and other modifications. wikipedia.orgresearchgate.net
Uroporphyrinogen III Methyltransferases (e.g., CobA, CysG)
The journey from uroporphyrinogen III towards cobalamin begins with two methylation steps at positions C2 and C7, catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferases. nih.govwikipedia.org This reaction yields precorrin-2 and commits the molecule to the cobalamin biosynthetic pathway. nih.govresearchgate.net In aerobic organisms like Pseudomonas denitrificans, this enzyme is typically encoded by the cobA gene. wikipedia.orgxray.cz In anaerobic pathways, a multifunctional enzyme encoded by the cysG gene in organisms like Salmonella typhimurium performs this role. mdpi.comwikipedia.orgxray.cz
Cobalt Chelatases (e.g., CbiK, CbiX) and Metalation Mechanisms
The enzymes responsible for inserting cobalt into the macrocycle differ significantly between the two pathways. In the anaerobic pathway, the "early" insertion of cobalt into sirohydrochlorin (B1196429) (a derivative of precorrin-2) is catalyzed by Class II chelatases such as CbiK and CbiX. nih.govlbl.gov These enzymes are ATP-independent. wikipedia.org CbiK is a larger, single polypeptide, while the smaller CbiX from organisms like Archaeoglobus fulgidus may represent an ancestral form of this enzyme class. lbl.govresearchgate.net In the aerobic pathway, the "late" insertion of cobalt into hydrogenobyrinic acid a,c-diamide is a more complex, ATP-dependent process catalyzed by a multi-subunit enzyme complex, CobNST (composed of CobN, CobS, and CobT). nih.govwikipedia.org
Amidations and Side Chain Modifications (e.g., CobB, CobH)
Following the core construction and metalation of the corrin ring, a series of amidation reactions occur on the peripheral carboxylic acid side chains. researchgate.net In the aerobic pathway, CobB (cobyrinic acid a,c-diamide synthase) is a key enzyme that amidates the a and c side chains of hydrogenobyrinic acid to produce hydrogenobyrinic acid a,c-diamide. kent.ac.uknih.govkent.ac.uk This enzyme is of interest as it is part of a feedback-sensitive section of the pathway. kent.ac.uk CobH precedes CobB in the pathway and produces the substrate for CobB, hydrogenobyrinic acid. kent.ac.ukkent.ac.uk It is thought that CobH and CobB may interact to facilitate the transfer of this substrate. kent.ac.ukkent.ac.uk In the anaerobic pathway, CbiA is responsible for the amidation of the a and c side chains of cobyrinic acid. nih.govnih.gov
Nucleotide Loop Assembly and Lower Axial Ligand Attachment
The final stage in the biosynthesis of cobalamins is the assembly of the nucleotide loop, which connects the lower axial ligand to the corrin ring. wikipedia.orgnih.gov This process is crucial as the lower ligand, such as 5,6-dimethylbenzimidazole (B1208971) (DMB) in the case of methylcobalamin (B1676134), modulates the reactivity of the cobalt center and is a key determinant of the cobamide's identity. nih.goviiserpune.ac.in
The assembly of the nucleotide loop is a multi-step enzymatic process. nih.govpnas.org In organisms like Salmonella typhimurium, this pathway involves a series of enzymes encoded by the cob operon. pnas.orgresearchgate.net The process begins with the activation of a precursor, adenosylcobinamide (AdoCbi), and culminates in the attachment of the activated lower base. nih.govpnas.org
The key enzymes and their roles in the nucleotide loop assembly in S. typhimurium are detailed below:
| Enzyme | Gene | Function |
| Cobinamide kinase/guanylyltransferase | cobU | Catalyzes the conversion of adenosylcobinamide to adenosylcobinamide-GDP. pnas.orgresearchgate.net |
| Cobalamin-5'-phosphate synthase | cobS | Joins adenosylcobinamide-GDP with α-ribazole-5'-phosphate (the activated lower ligand) to form adenosylcobalamin-5'-phosphate. pnas.orgresearchgate.net |
| Dimethylbenzimidazole phosphoribosyltransferase | cobT | Synthesizes α-ribazole-5'-phosphate from 5,6-dimethylbenzimidazole (DMB) and nicotinate (B505614) mononucleotide. pnas.orgresearchgate.net |
| Cobalamin-5'-phosphate phosphatase | cobC | Dephosphorylates adenosylcobalamin-5'-phosphate to yield the final active coenzyme, adenosylcobalamin. pnas.org |
The biosynthesis of the lower ligand itself, DMB, is also a complex pathway. The anaerobic biosynthesis of DMB has been identified and involves a set of genes designated bzaABCDE. pnas.org This pathway starts from the purine (B94841) biosynthetic intermediate, aminoimidazole ribotide (AIR). pnas.org The attachment of the lower ligand is a critical step that finalizes the structure of the B12 coenzyme. iiserpune.ac.in In cobalamin-dependent enzymes like methionine synthase, the lower dimethylbenzimidazole ligand is replaced by a histidine residue from the enzyme upon binding. nih.gov
Genetic Regulation and Operon Organization in Microorganisms
The biosynthesis of cobalamin is a metabolically expensive process, requiring nearly 30 enzymatic steps, and is therefore tightly regulated at the genetic level. nih.govnih.gov In many bacteria, the genes responsible for cobalamin synthesis (cob genes) and transport are clustered together in operons. researchgate.netnih.govnih.gov This organization allows for coordinated expression of all the necessary enzymes. nih.gov
In Salmonella typhimurium, the transcription of the cob biosynthetic genes is repressed by the final product, cobalamin, as well as by molecular oxygen. nih.gov The expression of these genes is maximal under anaerobic conditions. nih.gov This regulation ensures that the cell does not expend energy synthesizing the cofactor when it is already available or when conditions are not suitable for its use. nih.gov
A key mechanism for regulating cobalamin-related genes in many eubacteria is through a highly conserved RNA secondary structure known as the B12 element, or cobalamin riboswitch. nih.gov These riboswitches are located in the upstream regions of cobalamin biosynthetic and transport genes. nih.gov They can directly bind to cobalamin or its derivatives, and this binding event alters the RNA structure, typically leading to the termination of transcription or inhibition of translation, thus shutting down gene expression.
The organization of these operons can vary between different microorganisms. mdpi.com For instance, in Escherichia coli, which cannot synthesize cobalamin de novo but can salvage it from precursors like cobinamide, the genes for the nucleotide loop assembly (cobU, cobS, cobT) are organized into a single operon. researchgate.net Comparative genomics has revealed a wide diversity in the organization and content of these operons across different prokaryotic genomes. mdpi.comnih.gov
Regulatory Mechanisms of Cobalamin Biosynthesis Genes:
| Regulatory Factor | Mechanism of Action | Effect on Gene Expression |
| Cobalamin (Vitamin B12) | Binds to B12 element (riboswitch) in the 5' UTR of mRNA. nih.gov | Repression/Termination of transcription. nih.gov |
| Molecular Oxygen | Represses transcription of cob operons. nih.gov | Downregulation of biosynthesis. nih.gov |
| Catabolite Repression | Mediated by factors like cyclic AMP (cAMP). nih.gov | Modulates expression based on carbon source availability. nih.gov |
Intermediate Characterization in Biosynthesis Research
Understanding the complex biosynthetic pathway of cobalamins has heavily relied on the characterization of its many intermediates. wikipedia.org The pathway involves the stepwise transformation of uroporphyrinogen III, the last common precursor to all tetrapyrroles, into the complex corrin ring of cobalamin. wikipedia.orgmdpi.com
Early research focused on identifying and structurally elucidating key intermediates such as cobyrinic acid and cobyric acid. wikipedia.org These molecules represent the completed corrin ring before the addition of the nucleotide loop. wikipedia.org The development of advanced analytical techniques has been pivotal in this field. Methods like high-performance liquid chromatography (HPLC), mass spectrometry, and UV-visible spectroscopy have been used to isolate and identify intermediates from in vitro enzyme reactions and from microbial cultures. pnas.orgresearchgate.net
For example, in vitro reconstitution of the nucleotide loop assembly pathway in S. typhimurium allowed for the isolation and identification of adenosylcobalamin-5'-phosphate as a key intermediate. pnas.org More advanced spectroscopic techniques, such as time-resolved X-ray absorption spectroscopy, have been employed to characterize transient intermediates formed during cobalamin-dependent reactions, providing insights into the electronic and geometric structure of the cobalt center during catalysis. researchgate.net These studies are crucial for understanding the mechanism of action of B12-dependent enzymes, such as methionine synthase, where methylcobalamin acts as an intermediate methyl carrier. nih.gov
Key Characterized Intermediates in Cobalamin Biosynthesis:
| Intermediate | Stage of Biosynthesis | Significance |
| Uroporphyrinogen III | Early stage | The first macrocyclic precursor and branch point from heme and chlorophyll (B73375) synthesis. mdpi.com |
| Precorrin-2 | Early stage (anaerobic pathway) | Point of cobalt insertion in the oxygen-independent pathway. mdpi.com |
| Cobyrinic acid | Mid-stage | The fully formed corrin macrocycle with carboxylate side chains. wikipedia.org |
| Cobyric acid | Mid-stage | A key precursor where most carboxylate groups have been amidated. wikipedia.org |
| Adenosylcobinamide | Late stage | The corrinoid precursor for the nucleotide loop assembly. nih.govpnas.org |
| Adenosylcobalamin-5'-phosphate | Late stage | The immediate product of the cobalamin synthase (CobS) reaction before final dephosphorylation. pnas.org |
Mechanistic Enzymology of Methylcobalamin Dependent Reactions
Methionine Synthase (MTR) as a Model System
Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), serves as a primary model for studying methylcobalamin-dependent reactions. nih.govnih.gov This enzyme is crucial for the regeneration of methionine from homocysteine, a key step in the S-adenosylmethionine (SAM) cycle. wikipedia.orgunl.edu The catalytic cycle of MTR involves the transfer of a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF) to homocysteine, with the methylcobalamin (B1676134) cofactor acting as an intermediate methyl carrier. nih.govresearchgate.net
The enzyme itself is a large, modular protein, with distinct domains for binding homocysteine, N⁵-MeTHF, the cobalamin cofactor, and S-adenosylmethionine (SAM). nih.govunl.edu This modular structure allows for the necessary conformational changes to bring the different substrates into proximity with the cofactor for the sequential methyl transfer reactions. researchgate.net
A defining feature of the reaction catalyzed by methionine synthase is the heterolytic cleavage of the Co-C bond in the methylcobalamin cofactor. unl.eduebi.ac.uk In this process, the methyl group departs with the electron pair, leaving the cobalt in a reduced Co(I) state. This is in stark contrast to the homolytic cleavage observed in adenosylcobalamin-dependent enzymes. researchgate.netmdpi.com
The process begins with the nucleophilic attack of the thiolate form of homocysteine on the methyl group of methylcobalamin. ebi.ac.uk This results in the formation of methionine and enzyme-bound cob(I)alamin. researchgate.netebi.ac.uk The heterolytic nature of this cleavage is a key aspect that distinguishes the chemistry of methylcobalamin-dependent enzymes. unl.edumdpi.com There is no experimental evidence to suggest the involvement of the substrate in inducing this cleavage, another point of difference from adenosylcobalamin-dependent systems. mdpi.com
Theoretical studies, including hybrid QM/MM calculations, have explored the energetics of this Co-C bond cleavage. One proposed mechanism involves an electron transfer (ET) from a π(corrin)-type state to a σ(Co-C) orbital, proceeding through a diradical configuration. nih.gov This ET-based reductive cleavage pathway is suggested to have a relatively low energy barrier and may be advantageous as it does not require the strict geometric constraints of a classic S(_N)2 reaction, allowing for efficient methyl transfer over longer distances. nih.gov
Following the transfer of the methyl group to homocysteine, the resulting cob(I)alamin is a highly reactive and potent nucleophile. unl.eduebi.ac.uk This intermediate then abstracts a methyl group from N⁵-methyltetrahydrofolate to regenerate methylcobalamin and release tetrahydrofolate. researchgate.netebi.ac.uk
The reaction involves a nucleophilic attack by the Co(I)alamin on the methyl group of N⁵-methyltetrahydrofolate. ebi.ac.uk This step is proposed to proceed through a three-center, two-electron bond involving the cobalt, the methyl carbon, and the nitrogen of the methyltetrahydrofolate. ebi.ac.uk The enzyme significantly accelerates this methyl transfer, with a rate enhancement of approximately 35-million-fold compared to the reaction in solution. unl.edu
The catalytic cycle of methionine synthase, therefore, involves the shuttling of the cobalamin cofactor between the methylcobalamin (Co(III)) and the cob(I)alamin states. unl.eduresearchgate.net
While the primary methylation cycle of methionine synthase involves N⁵-methyltetrahydrofolate, S-adenosylmethionine (SAM) plays a crucial, albeit different, role. nih.gov Under physiological conditions, the highly reactive Co(I) intermediate can be occasionally oxidized to an inactive Co(II) state. wikipedia.orgebi.ac.uk This occurs roughly once every 100 to 2,000 catalytic turnovers. ebi.ac.uk
Comparative Analysis with Adenosylcobalamin-Dependent Enzymes
A comparative analysis of methylcobalamin- and adenosylcobalamin-dependent enzymes reveals fundamental differences in their catalytic mechanisms, stemming from the distinct ways in which the Co-C bond is cleaved. unl.edumdpi.com
| Feature | Methylcobalamin-Dependent Enzymes (e.g., Methionine Synthase) | Adenosylcobalamin-Dependent Enzymes (e.g., Mutases) |
| Co-C Bond Cleavage | Heterolytic unl.eduebi.ac.uk | Homolytic researchgate.netnih.gov |
| Products of Cleavage | Methyl cation (transferred) and Co(I)alamin researchgate.netmdpi.com | 5'-deoxyadenosyl radical and Co(II)alamin researchgate.netnih.gov |
| Cobalt Oxidation State Cycle | Co(III) ↔ Co(I) unl.eduresearchgate.net | Co(III) ↔ Co(II) mdpi.com |
| Primary Role of Cofactor | Intermediate methyl carrier nih.gov | Generator of a primary radical nih.gov |
| Substrate Involvement in Cleavage | No direct evidence mdpi.com | Substrate binding is a trigger researchgate.netnih.gov |
In contrast to the heterolytic cleavage seen with methylcobalamin, adenosylcobalamin-dependent enzymes catalyze the homolytic cleavage of the Co-C bond. researchgate.netnih.gov This process generates two radical species: a 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin. nih.gov The bond dissociation energy of the Co-C bond in free solution is significant, and enzymes accelerate this homolysis by a factor of approximately 10¹². acs.orgnih.gov
The 5'-deoxyadenosyl radical is a highly reactive species that initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, generating a substrate radical. nih.gov This radical generation is a hallmark of adenosylcobalamin-dependent enzymology and is essential for the isomerization and elimination reactions they catalyze. nih.gov The generation of this radical is tightly controlled and typically does not occur until the substrate is bound to the enzyme. nih.gov
The differing modes of Co-C bond cleavage lead to fundamentally different catalytic cycles and intermediates for the two classes of enzymes. researchgate.net
Methylcobalamin-dependent enzymes , like methionine synthase, operate through a cycle involving Co(III) and Co(I) intermediates. unl.edu The key intermediates are methylcobalamin and the highly nucleophilic cob(I)alamin. ebi.ac.uk The chemistry is dominated by nucleophilic attack and methyl group transfer. unl.eduebi.ac.uk
Adenosylcobalamin-dependent enzymes , on the other hand, utilize a radical-based mechanism. nih.gov The catalytic cycle involves Co(III) and Co(II) states. mdpi.com The critical intermediates are the 5'-deoxyadenosyl radical and substrate-based radicals. nih.gov The subsequent reaction steps involve the rearrangement or elimination of the substrate radical before the hydrogen atom is returned from the 5'-deoxyadenosine, and the Co-C bond is reformed. nih.gov
This fundamental difference in the initial activation of the cofactor dictates the types of chemical reactions each class of enzyme can perform.
Insights into Enzyme-Cofactor Interactions and Conformational Changes During Catalysis
The catalytic efficiency of methylcobalamin-dependent enzymes is intricately linked to a dynamic interplay of enzyme-cofactor interactions and significant conformational changes. These structural rearrangements are essential for orchestrating the complex methyl transfer reactions. Upon binding to apoenzymes like methionine synthase and methylmalonyl-coenzyme A mutase, the methylcobalamin cofactor undergoes a substantial conformational alteration. researchgate.net The dimethylbenzimidazole group, which is coordinated to the cobalt atom in the free cofactor, is displaced and replaced by a histidine residue from the protein. researchgate.netresearchgate.net This displacement is a common feature in many cobalamin-binding proteins and is facilitated by a conserved Asp-X-His-X-X-Gly sequence motif that provides the histidine ligand. researchgate.net
In the well-studied example of cobalamin-dependent methionine synthase (MetH), the enzyme cycles through multiple conformational states to facilitate the transfer of a methyl group from methyltetrahydrofolate (CH₃-H₄folate) to homocysteine (Hcy). nih.govnih.gov The enzyme must adopt different arrangements to bring each substrate into proximity with the cobalamin cofactor. pnas.org During catalysis, the cofactor alternates between methylcobalamin (formally Co(III)) and cob(I)alamin. pnas.org The transfer of the methyl group to Hcy generates cob(I)alamin, which is a potent nucleophile. nih.govnih.gov This highly reactive intermediate is then remethylated by CH₃-H₄folate, regenerating the methylcobalamin state. nih.gov
These catalytic steps are governed by large-scale domain rearrangements. For catalysis to occur, a four-helix bundle that "caps" the B12 cofactor must be displaced to allow the homocysteine-binding domain to access the methylcobalamin for methyl transfer. pnas.org Subsequently, this domain must move away to permit the CH₃-H₄folate-binding domain to access the reduced cob(I)alamin for remethylation. pnas.org Recent studies have captured transient conformational states of MetH, revealing the mechanistic importance of a five-coordinate, "His-off" methylcobalamin form in the methylation of homocysteine. sciety.org
The enzyme also possesses a mechanism for reactivation. Occasionally, the cob(I)alamin intermediate is oxidized to an inactive cob(II)alamin state. pnas.orgresearchgate.net Reactivation requires a reductive methylation process involving S-adenosyl-L-methionine (AdoMet) as the methyl donor. pnas.org This process is associated with a distinct "reactivation conformation" where the AdoMet-binding domain is brought into proximity with the cobalamin-binding domain. nih.govnih.gov The binding of regulatory proteins, such as flavodoxin, can stabilize this conformation and facilitate the reduction of the cofactor. nih.govpnas.org The enzyme's flexibility is largely localized to the AdoMet domain in its resting state, and it is the binding of CH₃-H₄folate that induces the significant conformational change required to initiate turnover. nih.gov This intricate choreography of conformational changes, governed by the oxidation state of the cobalt ion and substrate binding, prevents a futile cycle of methionine production and consumption. nih.govpnas.org
Other Methylcobalamin-Dependent Systems: Wood-Ljungdahl Pathway and Biomethylation Processes (e.g., heavy metals)
Beyond its role in methionine synthesis, methylcobalamin is a crucial cofactor in other significant biological pathways, notably the Wood-Ljungdahl pathway of carbon fixation and the biomethylation of heavy metals.
The Wood-Ljungdahl pathway, utilized by anaerobic bacteria and archaea, is a non-photosynthetic route for carbon dioxide (CO₂) fixation. nih.govnih.gov In this pathway, methylcobalamin plays a pivotal role in the synthesis of acetyl-CoA. wikipedia.org The pathway consists of two main branches: the Eastern (or methyl) branch and the Western (or carbonyl) branch. nih.govnih.gov In the Eastern branch, one molecule of CO₂ is reduced to a methyl group, which is then transferred to a corrinoid iron-sulfur protein (CFeSP). nih.gov A methyltransferase (MeTr) enzyme then catalyzes the transfer of this methyl group from methyltetrahydrofolate to the cobalt center of the cobalamin cofactor bound to CFeSP, forming a methyl-Co(III) intermediate. nih.gov This methyl group is subsequently transferred to carbon monoxide (CO), generated from the reduction of a second CO₂ molecule in the Western branch, by the enzyme CO dehydrogenase/acetyl-CoA synthase (CODH/ACS). wikipedia.orgwikipedia.org The condensation of the methyl group, CO, and coenzyme A yields acetyl-CoA, a central metabolite for biosynthesis and energy conservation. nih.govwikipedia.org
Computational and Theoretical Investigations of Methylcobalamin Hydrate Reactivity
Application of Density Functional Theory (DFT) in Electronic Structure Analysis
Density Functional Theory has become a important tool for investigating the electronic properties of cobalamins due to its balance of computational cost and accuracy. researchgate.netnih.gov It has been widely applied to study the ground and excited electronic states of methylcobalamin (B1676134), providing a deeper understanding of its stability and photochemical reactivity. researchgate.netlouisville.edu
DFT calculations are crucial for determining the optimized geometry of methylcobalamin in its ground state. Different DFT functionals have been tested to find the best agreement with experimental structural data. nih.govresearchgate.netacs.org Studies have shown that functionals like BP86 provide geometries that are in good agreement with experimental results. nih.govacs.org For instance, the BP86 functional has been used to optimize the structure of a methylcobalamin model, yielding a Co-C bond distance of 1.969 Å. acs.orgamazonaws.com The choice of functional is critical, as it also influences the description of the bonding, particularly the key Co-C and the axial Co-N bonds. aip.org
The nature of the cobalt-carbon bond is a central focus of these investigations. DFT studies help in analyzing the molecular orbitals and electron density distribution, characterizing the Co-C bond as a covalent sigma (σ) bond. scispace.com The electronic structure around the cobalt center, including the influence of the corrin (B1236194) ring and the axial ligands, has been detailed through these computational models.
| DFT Functional | Key Findings on Geometry | Reference |
|---|---|---|
| BP86 | Provides optimized geometry in good agreement with experimental data. nih.govresearchgate.netacs.org Calculated Co-C distance of 1.969 Å in a model system. acs.org | nih.govresearchgate.netacs.orgacs.org |
| B3LYP | Commonly used but can show discrepancies in certain geometric parameters and bond dissociation energies compared to other functionals. nih.govacs.org | nih.govacs.org |
| B3LYP-D / BP86-D | Inclusion of dispersion corrections (-D) is noted to improve the accuracy of calculations, particularly for bond dissociation energies. nih.gov | nih.gov |
Methylcobalamin is known for its photosensitivity, where light absorption can trigger the cleavage of the Co-C bond. louisville.eduresearchgate.net Time-dependent DFT (TD-DFT) is the primary computational method used to investigate the electronically excited states and unravel the mechanism of photolysis. acs.orgacs.orgnih.gov
TD-DFT calculations have successfully identified the key excited states involved in the Co-C bond scission. acs.orgnih.gov Studies have shown that upon photoexcitation, the molecule transitions to low-lying singlet excited states. acs.orgresearchgate.net The photodissociation process is believed to be mediated by a repulsive triplet state, specifically the 3(σCo-C → σCo-C) state. acs.orgnih.govresearchgate.net The key metastable photoproduct involved in the photolysis has been identified as an S1 state with significant metal-to-ligand charge transfer (MLCT) character, primarily involving d-orbitals of cobalt and π-orbitals of the corrin ring. acs.orgnih.gov These theoretical findings are crucial for understanding the initial steps of light-induced reactivity in methylcobalamin and have implications for its potential use in light-activated therapies. louisville.eduresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Systems
While DFT is excellent for studying the isolated cofactor, understanding its reactivity within a protein requires a multiscale approach. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed for this purpose, treating the chemically active region (the cobalamin cofactor and substrate) with a high-level QM method, while the surrounding protein and solvent are described by a more computationally efficient MM force field. nih.govnih.govsci-hub.se
QM/MM simulations have been applied to study methylcobalamin-dependent enzymes, such as methionine synthase, to understand how the protein environment modulates the cleavage of the Co-C bond. louisville.eduresearchgate.net The protein environment can influence the reaction through steric constraints and electrostatic interactions, which can stabilize or destabilize the transition state for bond cleavage. sci-hub.se These simulations provide insights into how the enzyme achieves a remarkable rate acceleration for this reaction compared to the process in solution. louisville.edu By modeling the entire enzyme-substrate complex, QM/MM approaches can capture the subtle effects of protein dynamics and specific amino acid residues on the reactivity of the cofactor. researchgate.net
A key strength of QM/MM methods is their ability to map out entire reaction pathways and identify the structures of transition states. sci-hub.senih.gov For methylcobalamin-dependent enzymes, these methods can be used to investigate the mechanism of methyl group transfer. For example, QM/MM calculations have been used to explore the SN2 mechanism for the formation of the methylcobalamin resting state in methionine synthase, determining an activation energy barrier consistent with experimental rates. researchgate.net By calculating the potential energy surface, researchers can follow the trajectory of the reaction, from reactants through the transition state to the products, providing a detailed, dynamic picture of the catalytic cycle. acs.org
Calculation of Cobalt-Carbon Bond Dissociation Energies (BDEs)
The Cobalt-Carbon Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of this unique organometallic bond. acs.org Accurately calculating the Co-C BDE has been a significant challenge for theoretical methods, serving as a benchmark for their performance. acs.org
Numerous studies have employed various levels of theory, from DFT with different functionals to high-level coupled-cluster (CC) methods, to compute the BDE of methylcobalamin. acs.orgnih.gov A significant discrepancy was initially observed between experimental values (around 36-37 kcal/mol) and calculations using the popular B3LYP functional, which consistently underestimated the BDE. acs.orglu.senih.gov
More advanced calculations have provided values in much better agreement with experimental data. For example, benchmark analysis using a completely renormalized coupled-cluster method, CR-CC(2,3), yielded a BDE of about 38 kcal/mol. acs.orgnih.gov Among DFT functionals, those that include corrections for dispersion effects, such as B97-D and BP86-D3, have shown the best performance, providing BDEs of 35 and 40 kcal/mol, respectively. acs.orgnih.gov These studies have highlighted that factors such as the amount of Hartree-Fock exchange in the functional, dispersion interactions, zero-point energy corrections, and solvation effects all significantly influence the calculated BDE. researchgate.netacs.orglu.se
| Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|
| Experimental Value | 36 ± 4 / 37 ± 3 | acs.orgnih.gov |
| B3LYP | Significantly underestimates the BDE (approx. 18.6-28 kcal/mol or 78-117 kJ/mol) | acs.orglu.se |
| BP86 | ~32 kcal/mol (134 kJ/mol) | acs.org |
| BP86 with D3 dispersion correction | 40 | acs.orgnih.gov |
| B97-D | 35 | acs.orgnih.gov |
| CR-CC(2,3)/CCSD | ~38 | acs.orgnih.gov |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the structural flexibility and dynamics of complex biomolecules like methylcobalamin in an aqueous environment. These simulations model the interactions between atoms over time, providing insights into the conformational landscape that is often inaccessible through static experimental methods. The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Developing accurate force fields for organometallic complexes such as methylcobalamin is a significant challenge due to the presence of the cobalt ion and the complex electronic structure of the corrin ring. Researchers have dedicated substantial effort to creating and validating force fields, often using quantum mechanical (QM) calculations to derive parameters for the cobalt coordination sphere.
Once a reliable force field is established, MD simulations can be performed on methylcobalamin hydrate (B1144303) by placing the molecule in a simulation box filled with explicit water molecules. These simulations reveal how the molecule's structure fluctuates at physiological temperatures. Key areas of conformational flexibility in methylcobalamin include the "puckering" of the corrin ring, the orientation of the peripheral amide side chains, and the position of the axially coordinated dimethylbenzimidazole (DMB) nucleotide loop.
Semi-empirical quantum-mechanical studies have suggested that the nucleotide loop and the amide side chains exert only a minor influence on the core geometry of the corrin ring, indicating that the macrocycle itself is not under significant strain from these peripheral structures. However, these flexible components are crucial as they mediate interactions with the surrounding solvent and, in a biological context, with the host enzyme's active site. MD simulations can quantify this flexibility by calculating metrics such as the Root Mean Square Fluctuation (RMSF) for different parts of the molecule, showing which regions are more mobile. While the corrin ring is relatively rigid, simulations of photoexcited states have shown it can undergo significant expansion and distortion, demonstrating the types of dynamic changes that computational methods can capture. osti.gov
The conformational dynamics elucidated by MD simulations are critical for understanding the reactivity of the vital Co-C bond. The flexibility of the DMB tail, for instance, can influence the electronic properties of the cobalt center and thereby modulate the bond's strength and susceptibility to cleavage.
Table 1: Conformational Dynamics of Methylcobalamin Regions This table summarizes the typical conformational behavior of different structural components of methylcobalamin as investigated by computational methods.
| Molecular Region | Description of Dynamics | Typical Findings from Computational Studies |
| Corrin Ring | Macrocyclic puckering and breathing motions. | Generally considered relatively rigid in the ground state. The nucleotide loop does not impose significant strain on its structure. researchgate.net Can undergo expansion upon electronic excitation. osti.gov |
| Axial Ligands (CH₃ & DMB) | Co-C and Co-N bond vibrations and bending. Rotation and tilting of the entire ligand. | The Co-C bond is the site of chemical reactivity. The flexibility of the DMB ligand ("base-on"/"base-off" conformations) is critical for modulating reactivity. |
| Amide Side Chains | Rotational flexibility around single bonds. | Exhibit significant mobility and form hydrogen bonds with the surrounding water molecules, mediating solvent interactions. |
| Nucleotide Loop | Torsional flexibility in the ribose and phosphate (B84403) backbone. | The loop is highly flexible, allowing the DMB base to move relative to the corrin ring. This flexibility is key for enzymatic function. |
Pseudojahn-Teller Effect and Orbital Mixing in Cobalamin Chemistry
In the context of cobalamin chemistry, the pJT effect is particularly relevant for understanding the electronic properties of oxidized forms of the cofactor. For instance, in the one-electron-oxidized form of methylcobalamin, [MeCbl]⁺, the ground electronic state and the first excited state are nearly degenerate. This near-degeneracy facilitates strong mixing between the electronic states, a situation consistent with the presence of a pJT effect.
This electronic state mixing, also referred to as orbital mixing, leads to a complex description of the molecule's electronic structure that cannot be captured by a simple, single-configuration model. Density Functional Theory (DFT) calculations on oxidized methylcobalamin have revealed that its character is a hybrid of multiple electronic configurations. Depending on the computational method used, the description can lean towards a Co(III) center with a corrin π-cation radical (corrin⁺•) or a formal Co(IV) oxidation state. High-level ab initio calculations confirm that the true nature is a mixture of these states due to strong nondynamical correlation effects. The pJT effect is the underlying principle that drives this mixing of the cobalt-centered and corrin-centered orbitals.
A critical consequence of this pJT-induced orbital mixing is the significant impact on the reactivity of the Co-C bond. Computational studies have shown that upon oxidation, the dissociation energy of the Co-C bond is lowered by approximately 35%. This weakening can be attributed to the partial depopulation of the Co-C sigma (σ) orbital as electron density is removed from the system. The pJT effect, by facilitating the mixing of orbitals, provides a mechanism for this depopulation, thereby directly influencing the bond's stability and playing a crucial role in the chemical transformations mediated by methylcobalamin.
Table 2: Electronic State Character in Oxidized Methylcobalamin This table illustrates the mixed electronic character of one-electron-oxidized methylcobalamin as determined by different computational approaches, highlighting the concept of orbital mixing.
| Computational Method | Predicted Electronic Character | Implication of Orbital Mixing |
| DFT (B3LYP Functional) | Primarily Co(III) with a corrin π-cation radical (corrin⁺•). | Suggests significant delocalization of the unpaired electron onto the corrin macrocycle. |
| DFT (BP86 Functional) | Primarily a formal Co(IV) oxidation state. | Indicates a greater localization of the unpaired electron on the cobalt center. |
| CASSCF/MC-XQDPT2 | Strong mixing of electronic states; a hybrid of Co(III)/corrin⁺• and Co(IV) character. | Confirms that neither simple description is fully accurate; the system exhibits strong orbital mixing due to the pseudo-Jahn-Teller effect. |
Synthesis and Derivatization of Methylcobalamin for Research Applications
Laboratory Synthesis of Methylcobalamin (B1676134) and its Analogues
The laboratory synthesis of methylcobalamin typically involves the reduction of a cobalamin precursor, such as cyanocobalamin (B1173554) (CNCbl) or hydroxocobalamin (B81358) (OHCbl), followed by methylation. This process converts the cobalt center from the Co(III) to the highly nucleophilic Co(I) state, which then readily reacts with a methylating agent.
A common synthetic strategy begins with dissolving cyanocobalamin or hydroxocobalamin in an aqueous or hydrous organic solvent. A reducing agent is then introduced to generate the reactive cob(I)alamin species. Following reduction, a water-soluble methylating agent is added to the reaction mixture to form the Co-C bond, yielding methylcobalamin. googleapis.com The entire process is often conducted in the dark to prevent photolytic cleavage of the light-sensitive Co-C bond. justia.com
Key reagents used in these syntheses are summarized in the table below.
Table 1: Reagents in Methylcobalamin Synthesis
| Reagent Type | Examples | Role |
|---|---|---|
| Cobalamin Precursor | Cyanocobalamin, Hydroxocobalamin | Starting material containing the corrin (B1236194) ring structure. |
| Reducing Agent | Sodium borohydride, Powdered metals (e.g., zinc dust) | Reduces Co(III) or Co(II) to the supernucleophilic Co(I) state. google.com |
| Methylating Agent | Dimethyl sulfate, Trimethylsulfonium iodide, Methyl iodide | Donates a methyl group to the Co(I) center to form the Co-C bond. googleapis.comjustia.comgoogle.com |
| Solvent | Water, Methanol (B129727)/Water mixtures, Acetone/Water mixtures | Provides the reaction medium. |
The synthesis of methylcobalamin analogues follows similar principles, often introducing modifications at the axial ligands or the corrin ring itself. For example, fluorescent analogues have been created by attaching fluorophores like fluorescein (B123965) or rhodamine to the cobalamin structure, typically via a linker attached to the ribose moiety or the upper axial position. nih.govacs.org This allows the creation of probes for imaging and tracking cobalamin uptake and distribution in biological systems. acs.org
Rational Design of Cobalamin Model Complexes
The complexity of the cobalamin molecule has led researchers to design and synthesize simpler model complexes that replicate key structural and reactive features. These models, such as cobaloximes, provide a more accessible platform for studying the fundamental chemistry of the Co-C bond and the factors that influence its stability and reactivity. msu.edu
The central feature of methylcobalamin's reactivity is the homolytic cleavage of the Co-C bond, which generates a cob(II)alamin radical and a methyl radical. nih.gov This bond is remarkably weak for a metal-alkyl bond, with a bond dissociation energy (BDE) estimated experimentally at around 155 kJ/mol. lu.se Cobalamin model complexes are designed to mimic this crucial property.
Cobaloximes, which feature a cobalt atom coordinated to two dimethylglyoximate ligands in the equatorial plane, have been extensively studied as B12 models. msu.edu They successfully replicate the formation of stable Co-C bonds with alkyl groups. The synthesis of these models often involves the reduction of a Co(II) or Co(III) precursor to a highly nucleophilic Co(I) species, which then reacts with an alkyl halide. msu.edu This process mirrors the final step in methylcobalamin synthesis and allows researchers to systematically study the electronic and steric factors that govern the stability and cleavage of the Co-C bond, providing insights into the catalytic cycle of B12-dependent enzymes. msu.edunih.gov
Modifications to the ligands, both the equatorial corrin ring and the axial ligands, can significantly alter the electronic and steric properties of the cobalamin molecule. The "trans influence" is a key concept where the nature of one axial ligand affects the properties of the bond to the ligand in the trans position. nih.gov
The electron-donating capacity of the β-ligand (the upper axial ligand, such as the methyl group in methylcobalamin) influences the coordination of the α-ligand (the lower axial ligand, typically a dimethylbenzimidazole base). nih.gov A more strongly electron-donating β-ligand weakens the bond to the α-ligand. This effect has been observed in cobalamin-dependent enzymes like methionine synthase, where the coordination of the histidine residue (acting as the α-ligand) is modulated by the nature of the β-ligand. nih.gov These ligand-induced changes in coordination state are correlated with conformational changes in the enzyme, highlighting how ligand modifications can have far-reaching effects on biological function. nih.gov Similarly, theoretical and experimental studies on model systems show that altering ligands can tune the redox potential of the cobalt center and the stability of the Co-C bond. mdpi.com
Development of Modified Methylcobalamin Derivatives for Specific Research Probes
Building upon the principles of synthesis and derivatization, researchers have developed modified methylcobalamin derivatives to serve as specialized probes for biological investigations. These probes are designed to report on specific interactions or to identify binding partners.
One major area of development is fluorescent cobalamin analogues. nih.gov These probes are synthesized by covalently attaching a fluorescent dye, such as fluorescein, Oregon Green, or rhodamine, to the cobalamin scaffold. nih.govacs.orgnih.gov A critical design consideration is the placement of the fluorophore and the nature of the linker connecting it to the cobalamin. To preserve biological recognition by transport proteins, the fluorophore is often attached at a position that does not interfere with binding, such as the ribose-5'-OH group or via a spacer at the upper axial position. nih.govacs.org A challenge in this design is that the cobalamin core can quench the fluorescence of the attached dye. acs.org To overcome this, rigid linkers are used to hold the fluorophore away from the quenching corrin ring, resulting in analogues with higher fluorescence quantum yields. nih.gov These fluorescent probes are invaluable for visualizing cobalamin uptake and trafficking in living cells and organisms using techniques like fluorescence microscopy. acs.orgnih.gov
Another powerful class of research probes is based on photoaffinity labeling (PAL). nih.gov A photoaffinity probe is a derivative of a molecule of interest (in this case, methylcobalamin) that contains a photoreactive group, such as a diazirine or benzophenone. enamine.netcreative-biolabs.com These probes bind to their biological targets (e.g., receptors, enzymes) in the same way as the parent molecule. Upon irradiation with UV light, the photoreactive group is activated to form a highly reactive intermediate (e.g., a carbene) that rapidly forms a covalent bond with nearby amino acid residues in the binding site. nih.govvu.nl This permanently tags the protein, allowing for its identification and the characterization of its binding site. The design of such probes involves synthesizing cobalamin analogues that incorporate these photoreactive moieties without disrupting their biological activity.
Advanced Analytical and Physico Chemical Research of Methylcobalamin Hydrate
Solid-State Characterization of Methylcobalamin (B1676134) Hydrates
The solid-state properties of Methylcobalamin are of critical importance for its stability and formulation. As a complex macromolecule, it exhibits intricate solid-state behaviors, including the formation of various hydrate (B1144303) forms. Research into these properties is essential for ensuring the quality and efficacy of the final pharmaceutical product. A comprehensive study has identified and characterized multiple hydrate forms of Methylcobalamin, revealing the significant impact of environmental conditions on its solid-state structure nih.gov.
Polymorphism and Hydrate Forms
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. In the context of Methylcobalamin, research has focused on its propensity to form various hydrates, which are crystalline forms containing water molecules within the crystal lattice.
Solid-Solid Phase Transformation Studies
Solid-solid phase transformations involve the conversion of one crystalline form to another without passing through a liquid or gas phase. For Methylcobalamin hydrate, these transformations are a key aspect of its solid-state stability. Studies have been designed to understand the inter-conversion relationships between the three identified hydrate forms. These transformations can be triggered by external stimuli such as heat and changes in ambient humidity nih.gov. Understanding the kinetics and mechanisms of these phase transformations is critical for defining appropriate manufacturing, handling, and storage conditions to prevent the formation of less stable or undesirable crystalline forms.
Influence of Environmental Factors (Humidity, Drying Conditions) on Crystalline Form
Environmental factors, particularly humidity and drying conditions, have been identified as the controlling factors that dictate the final solid form of this compound. The compound's strong hygroscopicity makes it highly susceptible to changes in ambient moisture nih.gov.
Humidity: The surrounding relative humidity (RH) can induce transformations between the different hydrate forms. Dynamic vapor sorption studies show that the water content in the crystal lattice changes significantly with varying RH, leading to structural rearrangements nih.gov.
Drying Conditions: The process used to dry the compound after crystallization is a critical step that influences which hydrate form is obtained. The temperature and duration of drying can lead to the removal of water from the crystal lattice, potentially causing a phase transformation to a different, less hydrated form nih.gov.
Establishing the relationship between these environmental factors and the resulting crystalline structure is essential for the development of a robust manufacturing process that consistently produces the desired stable form of this compound nih.gov.
Techniques: Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Dynamic Vapor Sorption (DVS)
A suite of advanced analytical techniques is employed to characterize the different solid-state forms of this compound and to study their transformations nih.gov.
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases. Each hydrate form of Methylcobalamin exhibits a unique diffraction pattern, which acts as a fingerprint for that specific crystal structure. PXRD is used to differentiate between the forms and to detect phase transformations nih.gov.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Methylcobalamin hydrates, TGA is used to determine the water content by identifying the mass loss that occurs upon heating as water molecules are driven off. This helps to quantify the level of hydration in each form umd.eduparticletechlabs.com.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique detects thermal events such as desolvation (water loss), solid-solid phase transitions, and decomposition. The resulting thermograms provide information on the stability and energetic relationships between the different hydrate forms umd.edulabmanager.com.
Dynamic Vapor Sorption (DVS): DVS measures the amount and rate of vapor (typically water) sorption or desorption by a sample as a function of relative humidity at a constant temperature. It is a crucial tool for assessing the hygroscopicity of Methylcobalamin and for studying humidity-induced phase transformations between its hydrate forms hidenisochema.comardena.com. The sorption and desorption isotherms generated by DVS provide a detailed picture of how the material interacts with moisture nih.govtainstruments.com.
High-Resolution Separation and Identification Methods
The quantitative analysis and purity assessment of Methylcobalamin require high-resolution analytical methods capable of separating the active ingredient from its degradation products and any potential impurities. High-Performance Liquid Chromatography (HPLC) has been established as the method of choice for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies
Stability-indicating HPLC methods are essential for monitoring the purity of Methylcobalamin and for studying its degradation pathways. Methylcobalamin is known to be susceptible to degradation under various stress conditions, including exposure to light (photolysis) and hydrolysis in acidic or alkaline environments nih.govresearchgate.net. The primary photodegradation product is often identified as hydroxocobalamin (B81358), which forms through the homolytic cleavage of the cobalt-carbon bond ijpsonline.comijpsonline.com.
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines for this purpose. These methods can effectively separate Methylcobalamin from its degradation products within a short run time, making them suitable for routine quality control and stability studies nih.govresearchgate.net.
Below are examples of chromatographic conditions used in stability-indicating HPLC methods for Methylcobalamin analysis.
| Parameter | Condition |
|---|---|
| Column | Inertsil column (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM potassium dihydrogen phosphate (B84403) (pH 3.8) : methanol (B129727) : acetonitrile (B52724) (55:35:10, v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25°C |
| Run Time | 6 min |
Source: nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 Hypersil BDS (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : o-phosphoric acid 0.02% v/v (pH 2.3) (55:45 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 223 nm |
| Retention Time (Methylcobalamin) | 2.978 min |
| Retention Time (Degradant) | 4 min |
Source: ijpsonline.comijpsonline.com
These methods have demonstrated high linearity, accuracy, and precision, proving effective for the quantitative determination of Methylcobalamin in various pharmaceutical dosage forms and for studying its degradation kinetics under different stress conditions, such as varying pH and light exposure nih.govresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful analytical techniques for the identification and quantification of methylcobalamin in various matrices, including pharmaceutical formulations and biological samples. nih.govphenomenex.comaustinpublishinggroup.com These methods offer high sensitivity and selectivity, which are crucial due to the compound's presence at low concentrations and its inherent instability, particularly its photosensitivity. nih.govresearchgate.net
For molecular identification, mass spectrometry provides a specific mass-to-charge ratio (m/z) for the parent molecule and its fragments. In positive ion mode, methylcobalamin typically exhibits a protonated molecular ion [M+H]⁺. Studies have reported detecting this ion at approximately m/z 1344.73. ijpsonline.com Further fragmentation analysis (MS/MS) can confirm the structure by identifying characteristic losses, such as the cleavage of the axial methyl group, resulting in an intense peak at m/z 1329. ijpsonline.com This fragmentation pattern is a key identifier for the methylcobalamin molecule.
Impurity profiling is another critical application of LC-MS in the analysis of methylcobalamin. Due to its susceptibility to light, methylcobalamin can degrade, and a primary degradation product is hydroxocobalamin. ijpsonline.comijpsonline.com LC-MS methods have been developed to separate methylcobalamin from this and other impurities. For instance, a validated stability-indicating liquid chromatography method showed a decrease in the methylcobalamin peak (retention time ~2.98 minutes) with a corresponding increase in a degradant peak at a different retention time (~4 minutes). ijpsonline.com Mass analysis of the fraction corresponding to this degradant peak confirmed its identity as hydroxocobalamin. ijpsonline.comijpsonline.com The ability to separate and identify such degradation products is essential for assessing the purity and stability of this compound.
The sensitivity of modern LC-MS/MS systems allows for very low limits of detection (LOD) and quantification (LOQ), often in the range of nanograms per milliliter (ng/mL). One method established an LOD of approximately 0.01 ng/mL for methylcobalamin. mdpi.com Such sensitivity is vital for pharmacokinetic studies and for analyzing endogenous levels in human plasma. nih.gov
| Parameter | LC-MS Finding | Reference |
| Molecular Ion [M+H]⁺ | ~ m/z 1344.73 | ijpsonline.com |
| Major Fragment Ion | m/z 1329 (Loss of CH₃ group) | ijpsonline.com |
| Primary Degradation Product | Hydroxocobalamin | ijpsonline.comijpsonline.com |
| Example Retention Time | ~2.9 minutes | ijpsonline.com |
| Example LOD | ~0.01 ng/mL | mdpi.com |
Photochemical and Thermochemical Studies of Co-C Bond Stability
The biological function of methylcobalamin is intrinsically linked to the properties of its organometallic cobalt-carbon (Co-C) bond. This bond is notably weak and susceptible to cleavage, a feature that is crucial for its role in enzymatic methyl transfer reactions. louisville.edu The stability of this bond has been extensively investigated through photochemical and thermochemical studies, which reveal its sensitivity to both light and heat.
Photochemical Stability:
Methylcobalamin is highly photolabile, meaning it readily undergoes degradation upon exposure to light. ijpsonline.comijpsonline.com The fundamental process of this photodegradation is the homolytic cleavage of the Co-C bond, which generates a cob(II)alamin radical and a methyl radical (CH₃•). ijpsonline.comnih.gov This photosensitivity necessitates careful handling and storage of the compound under red light or in amber containers to prevent degradation. nih.govresearchgate.net
Research into the mechanism of photolysis has identified the involvement of specific electronically excited states. louisville.edunih.gov Upon absorption of light, the molecule is promoted to an excited state. Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that the photodissociation is mediated by transitions between different electronic states, namely metal-to-ligand charge transfer (MLCT) and ligand field (LF) states. nih.govperniciousanemia.orgnih.gov The cleavage of the Co-C bond occurs from these excited states. The efficiency of photolysis can depend on the excitation wavelength. perniciousanemia.org Studies have also shown that the surrounding environment, such as being bound to an enzyme, can modulate the photolytic properties of the Co-C bond. louisville.edunih.gov In aerobic conditions, molecular oxygen can interact with the activated Co-C bond, influencing the photoreaction pathway. louisville.educonsensus.app
Different light sources have varying effects on degradation rates. For example, one study found that methylcobalamin was more prone to degradation under fluorescent light compared to blue light. ijpsonline.comijpsonline.com
Thermochemical Stability:
The Co-C bond in methylcobalamin is also thermally labile, though generally less so than it is photolabile. The energy required to break this bond, known as the bond dissociation energy (BDE), is a key measure of its thermochemical stability. While direct BDE values for methylcobalamin can vary based on experimental conditions and theoretical models, studies on related organocobalt complexes provide insight. For instance, photoacoustic calorimetry on a model compound, CH₃Co(salen)H₂O, determined a Co-CH₃ BDE of 168 kJ mol⁻¹. rsc.org The activation of the Co-C bond can occur thermally within enzymatic environments, a process critical for its catalytic activity. louisville.edu
The inherent weakness of the Co-C bond is a defining characteristic of methylcobalamin, enabling its biochemical function but also rendering it susceptible to degradation by light and heat. louisville.edu
| Parameter | Description | Reference |
| Primary Photodegradation Reaction | Homolytic cleavage of the Co-C bond | ijpsonline.comnih.gov |
| Photolysis Products | Cob(II)alamin and methyl radical (CH₃•) | nih.gov |
| Photodissociation Mechanism | Mediated by Metal-to-Ligand Charge Transfer (MLCT) and Ligand Field (LF) excited states | nih.govperniciousanemia.org |
| Environmental Factors | Photolytic properties are influenced by the enzymatic environment and presence of oxygen | louisville.educonsensus.app |
| Example Co-C Bond Dissociation Energy | 168 kJ mol⁻¹ (for the model compound CH₃Co(salen)H₂O) | rsc.org |
Emerging Research Directions and Future Perspectives
Investigating Uncharacterized Methylcobalamin-Dependent Enzymes
While methylcobalamin (B1676134) is famously known as the cofactor for methionine synthase, ongoing research is uncovering its involvement in a broader range of enzymatic reactions, particularly within the vast radical S-adenosylmethionine (SAM) superfamily. nih.gov This superfamily, comprising over 113,000 largely uncharacterized enzymes, is known for catalyzing diverse and chemically challenging reactions. nih.gov
A significant area of investigation involves a subclass of B12-dependent radical SAM methylases that utilize methylcobalamin in novel ways. nih.gov For instance, the enzyme Mmp10, implicated in the methylation of methyl coenzyme M reductase, was unexpectedly found to require a methylcobalamin cofactor for its activity, suggesting it belongs to a new subclass of these enzymes. nih.gov Unlike traditional methyltransferases where S-adenosyl-l-methionine (SAM) is the direct methyl donor, some classes of radical SAM enzymes employ a more complex mechanism involving cobalamin. nih.gov In Class B methylases, a substrate radical attacks methylcobalamin to generate the methylated product and a cob(II)alamin intermediate. nih.gov
Research is also exploring enzymes where methylcobalamin's role diverges from the typical transfer of a methyl cation. nih.gov Some studies suggest the existence of methylcobalamin-dependent enzymes that may transfer a methyl anion or a methyl radical. nih.gov The reaction catalyzed by PhpK, which forms a C-P bond, is hypothesized to involve the transfer of a methyl radical from methylcobalamin following the homolytic cleavage of the Co-C bond. nih.gov These discoveries highlight that the catalytic repertoire of methylcobalamin is more diverse than previously understood, opening avenues to identify and characterize new enzymes with unique biochemical functions.
Table 1: Examples of Emerging and Uncharacterized Methylcobalamin-Dependent Enzyme Classes
| Enzyme/Class | Proposed Reaction | Key Features |
| Class B Radical SAM Methylases (e.g., Mmp10) | Methylation at unactivated carbon atoms. nih.gov | Substrate radical attacks methylcobalamin in an SR2 reaction; requires reductive reactivation of cob(II)alamin. nih.gov |
| PhpK and related enzymes | C-P bond formation. nih.gov | Hypothesized to involve transfer of a methyl radical from methylcobalamin to a substrate radical. nih.gov |
| Putative Methyl Anion Transferases | Transfer of a methyl anion. nih.gov | Represents a non-traditional reactivity pattern for a methylcobalamin-dependent enzyme. nih.gov |
Elucidating Complex Regulatory Networks Involving Methylcobalamin
The synthesis, transport, and utilization of methylcobalamin are tightly controlled by intricate regulatory networks that operate at multiple levels, from gene expression to metabolic flux. In many bacteria, the genes involved in the biosynthesis and transport of cobalamin are regulated by RNA-based elements known as riboswitches. consensus.appnih.gov These riboswitches, located in the 5' untranslated region of messenger RNAs, can directly bind cobalamin derivatives (like adenosylcobalamin), causing a conformational change in the RNA that typically leads to the termination of transcription or inhibition of translation. nih.gov This mechanism allows the cell to efficiently repress the energetically expensive B12 synthesis and uptake pathways when the cofactor is sufficiently available. nih.gov
Beyond riboswitches, protein-based regulatory systems also play a crucial role. In some bacteria, cobalamin-dependent photoreceptors, such as CarH, use the cofactor to sense light and regulate gene expression, linking cellular metabolism to environmental cues. nih.gov The intracellular transport and conversion of various cobalamin forms into the active coenzymes, methylcobalamin and adenosylcobalamin, are mediated by a complex network of proteins. nih.gov This multi-protein system ensures that dietary vitamin B12 is properly absorbed, transported into cells, and delivered to the correct subcellular compartments (cytosol for methylcobalamin synthesis and mitochondria for adenosylcobalamin synthesis). nih.gov
At the metabolic level, methylcobalamin is a key component of the methylation cycle, which is interconnected with folate metabolism and the transsulfuration pathway. obb12.com The activity of methionine synthase, the primary methylcobalamin-dependent enzyme in humans, directly influences the levels of homocysteine, methionine, and S-adenosylmethionine (SAM), a universal methyl donor. obb12.compatsnap.com The concentration of SAM, in turn, acts as a critical metabolic sensor, allosterically regulating enzymes at key branch points to maintain metabolic homeostasis. obb12.com Understanding these interconnected genetic and metabolic networks is essential for a complete picture of methylcobalamin's role in cellular physiology.
Development of Novel Spectroscopic Probes for in situ Mechanistic Studies
Elucidating the precise mechanisms of methylcobalamin-dependent enzymes requires sophisticated techniques that can probe the cofactor's state within the enzyme's active site during catalysis. The development of novel spectroscopic methods is critical for capturing the transient and highly reactive intermediates involved in these reactions. While structural information for many cobalamin-dependent enzymes is available, spectroscopic characterization of the enzyme-bound cofactors, particularly in their catalytically relevant reduced states, is often lacking. wisc.edu
A suite of advanced spectroscopic techniques is being employed to gain insight into the geometric, electronic, and vibrational properties of methylcobalamin and related species. nih.gov These methods include:
Electronic Absorption (UV-Vis) Spectroscopy: Provides information about the electronic transitions of the corrin (B1236194) ring and the cobalt center.
Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD): These techniques are highly sensitive to the coordination environment and electronic structure of the cobalt ion, making them powerful probes for studying the reduced Co(I) and Co(II) states of cobalamin that are essential for catalysis. wisc.edunih.gov
Resonance Raman (rR) Spectroscopy: This vibrational spectroscopy technique can selectively enhance signals from the chromophoric cobalamin cofactor, providing detailed information about the strength and geometry of specific bonds, including the critical Co-C bond. nih.govnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: A key tool for characterizing the paramagnetic Co(II) state of cobalamin, which is formed during many catalytic cycles. wisc.edu
These experimental techniques are often used in conjunction with computational modeling to interpret the complex spectroscopic data. wisc.edunih.gov This combined approach allows researchers to identify specific features in the spectra that can serve as excellent probes of the cofactor's reactivity within the enzyme active site. nih.gov By applying these methods, scientists can study how the protein environment modulates the properties of the methylcobalamin cofactor to facilitate the cleavage of the Co-C bond and subsequent methyl transfer. wisc.edunih.gov
Advanced Computational Methodologies for Higher Accuracy and Larger Systems
Computational chemistry has become an indispensable tool for investigating the fundamental characteristics of methylcobalamin-dependent enzymatic reactions. researchgate.net Given the complexity of the cobalamin cofactor and the enzymatic environment, advanced computational methodologies are required to accurately model these systems and provide mechanistic insights that are often inaccessible through experiments alone.
One of the most powerful approaches is the hybrid quantum mechanics/molecular mechanics (QM/MM) method. researchgate.netlouisville.edu This technique treats the reactive core of the system—typically the cobalamin cofactor and key residues in the active site—with high-level quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. researchgate.net This allows for the simulation of large, biologically relevant systems without sacrificing accuracy in the region where the chemical reaction occurs. researchgate.netlouisville.edu
Several quantum mechanical methods are employed within the QM region, each with its own strengths:
Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are widely used to study the ground and excited electronic states of cobalamin systems, providing insights into reaction pathways and photolytic processes. nih.govlouisville.edunih.gov
Multi-Configurational Self-Consistent Field (MCSCF): For some B12-dependent processes, standard DFT methods have failed to accurately reproduce experimental findings, such as the Co-N bond distances in Co(II) intermediates or the low energy barriers for catalysis. researchgate.netmdpi.com MCSCF methods, which account for the complex electronic structure and orbital mixing (Pseudo-Jahn-Teller Effect) in these systems, have proven crucial for obtaining results that agree with experimental data and for elucidating key mechanistic details. researchgate.netmdpi.com
These computational strategies are being used to explore the entire catalytic cycle, from the factors governing the activation and cleavage of the Co-C bond to the specifics of methyl group transfer. researchgate.netnih.gov By simulating reaction energetics and molecular dynamics, researchers can test mechanistic hypotheses and gain a detailed, atomistic understanding of how these remarkable enzymes function. researchgate.netnih.gov
Table 2: Key Computational Methods in Methylcobalamin Research
| Methodology | Application | Insights Gained |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions in a full protein environment. researchgate.net | Elucidates the role of the protein in modulating cofactor reactivity and stabilizing transition states. researchgate.net |
| Density Functional Theory (DFT) | Calculating reaction energies, geometries, and electronic properties of the cofactor and its intermediates. nih.gov | Investigates the thermodynamics and kinetics of Co-C bond cleavage and methyl transfer. nih.gov |
| Multi-Configurational Self-Consistent Field (MCSCF) | Modeling systems with complex electronic structures, particularly Co(II) intermediates. researchgate.netmdpi.com | Provides more accurate descriptions of electronic states and reaction barriers where standard DFT may fail. researchgate.netmdpi.com |
Synthetic Biology Approaches for Tailored Cobalamin Production
Vitamin B12 is a commercially important compound used in the medical and food industries. nih.govnih.gov Its chemical synthesis is exceedingly complex, involving over 60 steps, making microbial fermentation the only viable method for large-scale production. nih.govslideshare.net Advances in synthetic biology and metabolic engineering are creating new opportunities to develop highly efficient and tailored microbial cell factories for cobalamin production. nih.govdrugbank.com
The natural producers of vitamin B12, such as Pseudomonas denitrificans and Propionibacterium freudenreichii, have been the workhorses of industrial production. slideshare.netmdpi.com However, modern genetic engineering tools are being used to rationally improve these strains and to construct novel production hosts. nih.govnih.govdrugbank.com Key strategies include:
Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the cobalamin biosynthetic pathway to boost metabolic flux towards the final product. researchgate.net
Downregulation of Competing Pathways: Reducing the flow of metabolic precursors into competing pathways, such as heme biosynthesis, to channel more resources towards cobalamin production. This has been achieved using tools like antisense RNA. researchgate.net
Heterologous Host Engineering: Transferring the entire multi-gene cobalamin biosynthetic pathway into a more industrially robust and well-characterized host organism, such as Escherichia coli or Bacillus megaterium. nih.govresearchgate.net E. coli is a particularly attractive host as it can synthesize cobalamin precursors and has a vast toolkit for genetic manipulation. nih.gov
Genome Editing: Employing advanced tools like CRISPR-Cas9 for precise and efficient genome editing to implement these metabolic engineering strategies. nih.gov
These approaches aim to overcome the limitations of traditional strain improvement methods, which often rely on random mutagenesis. mdpi.com By systematically optimizing the metabolic network, synthetic biology offers a path to create customized microbial strains with significantly enhanced yields and productivity, potentially leading to more sustainable and cost-effective production of cobalamin. nih.gov
Exploring Non-Canonical Biological Roles at the Molecular Level
Beyond its established role as a coenzyme for methyl group transfer in metabolism, emerging evidence suggests that methylcobalamin participates in other, non-canonical biological processes at the molecular level. These functions expand the biological significance of this versatile molecule.
One area of active research is its role in the nervous system. Studies have shown that methylcobalamin can promote neurite outgrowth and neuronal survival. nih.gov This effect appears to be mediated through the methylation cycle, where methylcobalamin supports the production of S-adenosylmethionine (SAM), which in turn influences cellular signaling. nih.gov Specifically, methylcobalamin has been demonstrated to increase the activity of key pro-survival and growth-promoting signaling pathways, including the Erk1/2 and Akt pathways. nih.gov In animal models of sciatic nerve injury, administration of methylcobalamin has been shown to improve nerve regeneration and functional recovery, highlighting a potential direct role in neural repair mechanisms. nih.gov
In the environment, methylcobalamin produced by bacteria plays a crucial role in biogeochemical cycles. wikipedia.org It is involved in the Wood-Ljungdahl pathway of carbon fixation, where it provides the methyl group that is combined with carbon monoxide to form acetyl-CoA, a central metabolic intermediate. wikipedia.org Furthermore, methylcobalamin is responsible for the biomethylation of heavy metals, acting as a source of a methyl carbocation (CH3+). wikipedia.org This process can lead to the formation of highly toxic organometallic compounds, such as methylmercury, which has significant environmental and health implications. wikipedia.org
Finally, the fundamental chemistry of methylcobalamin allows for diverse reactivity. While it typically transfers a methyl cation, research into novel enzymes suggests it may also be involved in reactions that formally transfer a methyl radical or even a methyl anion, expanding its known chemical capabilities within a biological context. nih.gov
Q & A
Q. What are the primary biochemical mechanisms of methylcobalamin hydrate in neurological function?
this compound acts as a coenzyme for methionine synthase, facilitating the conversion of homocysteine to methionine, which is critical for DNA methylation and protein synthesis . It also supports nerve cell regeneration by promoting nucleic acid and protein synthesis in neuronal organelles. Experimental studies in diabetic and uremic neuropathy models demonstrate its role in reducing oxidative stress and improving nerve conduction velocity .
Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?
A stability-indicating RP-HPLC method has been developed and validated per ICH guidelines for simultaneous quantification of this compound alongside other compounds (e.g., dosulepin hydrochloride). This method ensures linearity, precision, and accuracy across concentrations, making it suitable for academic and industrial quality control .
Q. What factors influence the stability of this compound in tablet formulations?
Stability is affected by excipient composition, storage conditions (humidity, temperature), and manufacturing processes. Comparative in vitro studies of commercial tablets show variability in dissolution rates and degradation profiles under accelerated stability testing (e.g., 40°C/75% RH). Innovator brands often exhibit superior stability due to optimized formulations .
Q. How should this compound be handled and stored in laboratory settings?
The compound must be stored in tightly sealed containers under dry, ventilated conditions to prevent hydration state changes or degradation. Avoid exposure to light, moisture, and electrostatic charges. Lab handling requires PPE to minimize skin/eye contact and inhalation of particulates .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across different neuropathy models?
Discrepancies arise from variations in administration routes (oral vs. intramuscular), dosage regimens, and model-specific pathophysiology. For example, parenteral administration achieves higher serum cobalamin levels, enhancing efficacy in severe neuropathy. Meta-analyses should control for pharmacokinetic variables and use standardized outcome measures (e.g., nerve conduction velocity) .
Q. What experimental designs are optimal for assessing this compound’s neuroregenerative effects in vivo?
Use transgenic models (e.g., gracile axonal dystrophy mice) to study nerve terminal regeneration. Combine histopathological analysis with functional assays (e.g., electromyography) and biomarker tracking (homocysteine, methylmalonic acid). Longitudinal studies with controlled dosing (500–1500 mcg/day) are critical to capture dose-response relationships .
Q. How does the hydrate form of methylcobalamin impact its pharmacokinetic profile compared to anhydrous formulations?
The hydrate form may alter solubility and bioavailability. Pharmacokinetic modeling using compartmental analysis can compare absorption rates (Tₘₐₓ) and elimination half-lives (~6 days) between hydrate and anhydrous forms. Bioequivalence studies require crossover designs with LC-MS/MS quantification of serum cobalamin levels .
Q. What methodological challenges arise in quantifying this compound degradation products?
Degradation pathways include hydrolysis and oxidation, producing cob(II)alamin and other inactive metabolites. Stability-indicating assays must resolve these products chromatographically (e.g., using C18 columns with UV detection at 254 nm). Forced degradation studies (acid/alkali/thermal stress) validate method robustness .
Methodological Recommendations
- For in vitro studies: Adopt ICH Q2(R1) guidelines for method validation, including robustness testing against pH and column temperature variations .
- For clinical trials: Ensure blinding and randomization in neuropathy studies, with stratification by baseline homocysteine levels .
- For stability testing: Use QbD (Quality by Design) principles to optimize formulation parameters and predict shelf-life under real-time conditions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
